Cas no 1706516-77-9 ((2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one)
(2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- (2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one
- AKOS024852087
- 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)but-2-en-1-one
- (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)but-2-en-1-one
- (E)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)but-2-en-1-one
- F6359-4059
- 1706516-77-9
- (2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one
-
- Inchi: 1S/C17H19N3O2/c1-2-5-17(21)20-10-8-13(9-11-20)22-16-12-18-14-6-3-4-7-15(14)19-16/h2-7,12-13H,8-11H2,1H3/b5-2+
- InChI Key: DOMTVQIQJOULLR-GORDUTHDSA-N
- SMILES: O(C1C=NC2C=CC=CC=2N=1)C1CCN(C(/C=C/C)=O)CC1
Computed Properties
- Exact Mass: 297.147726857g/mol
- Monoisotopic Mass: 297.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 55.3Ų
(2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6359-4059-2μmol |
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one |
1706516-77-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6359-4059-5μmol |
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one |
1706516-77-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6359-4059-10μmol |
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one |
1706516-77-9 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6359-4059-20μmol |
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one |
1706516-77-9 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6359-4059-1mg |
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one |
1706516-77-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6359-4059-2mg |
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one |
1706516-77-9 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6359-4059-3mg |
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one |
1706516-77-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6359-4059-4mg |
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one |
1706516-77-9 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6359-4059-5mg |
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one |
1706516-77-9 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6359-4059-10mg |
(2E)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]but-2-en-1-one |
1706516-77-9 | 10mg |
$79.0 | 2023-09-09 |
(2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on (2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one
Characterization and Emerging Applications of (2E)-1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)But-2-en-1-one (CAS No. 1706516-77-9)
The compound (2E)-1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)But-2-en-1-one, identified by CAS Registry Number 1706516-77-9, represents a structurally complex organic molecule with significant potential in biomedical research. This compound is notable for its hybrid architecture, combining the rigid conjugated framework of the quinoxaline moiety with the flexible nitrogen-containing piperidine
In recent studies published in the -substituted piperidine group creates a dual pharmacophore environment: the quinazoline core provides π-electron density for receptor interactions, while the piperidine nitrogen acts as a hydrogen bond donor site. The moiety further contributes through its α,β unsaturated carbonyl system, which is known to enhance Michael acceptor reactivity and stabilize transition states during enzyme-substrate interactions. Computational docking studies using Schrödinger's Glide software revealed that this configuration allows optimal binding to several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). Synthetic advancements have been critical in making this compound accessible for research purposes. A recent paper in
1706516-77-9 ((2E)-1-4-(quinoxalin-2-yloxy)piperidin-1-ylbut-2-en-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)